3-methoxythietane CAS 117471-38-2 physical and chemical properties
3-methoxythietane CAS 117471-38-2 physical and chemical properties
An In-Depth Technical Guide to 3-Methoxythietane (CAS 117471-38-2): Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
3-Methoxythietane is a saturated four-membered heterocyclic compound featuring a sulfur atom and a methoxy substituent. This unique combination of a strained thietane ring and a functionality-rich methoxy group positions it as a compelling, albeit under-explored, building block for medicinal chemistry and materials science. The thietane ring, a sulfur analog of the increasingly popular oxetane, offers a distinct geometric and electronic profile, capable of serving as a bioisosteric replacement for common motifs like gem-dimethyl or cyclobutyl groups, while potentially improving metabolic stability and aqueous solubility. The methoxy group is a well-established modulator of pharmacokinetic properties and a key interaction element in numerous approved pharmaceuticals.[1][2]
This technical guide provides a comprehensive overview of 3-methoxythietane for researchers, scientists, and drug development professionals. It consolidates available physicochemical data, presents a predictive analysis of its spectroscopic characteristics, outlines a plausible synthetic route, and explores its potential applications as a strategic tool in molecular design. The document emphasizes the scientific rationale behind its utility, grounded in authoritative references to empower its application in advanced research.
Introduction to Heterocyclic Scaffolds in Drug Discovery
The Role of Small Saturated Heterocycles
Small, saturated heterocyclic rings are privileged scaffolds in modern drug discovery. Unlike their flat, aromatic counterparts, these three-dimensional structures provide access to a broader chemical space, enabling more precise and complex interactions with biological targets. Rings like azetidines and oxetanes are increasingly incorporated into drug candidates to fine-tune physicochemical properties, enhance binding affinity, and improve metabolic profiles.
The Thietane Moiety: An Emerging Bioisostere
Thietanes, the four-membered thiaheterocycles, are sulfur analogs of oxetanes and are gaining attention as versatile building blocks.[3] While oxetanes have been successfully used to replace carbonyl and gem-dimethyl groups to enhance solubility and metabolic stability, thietanes offer a different set of properties.[4] The sulfur atom, being larger and less electronegative than oxygen, imparts a different bond angle, ring pucker, and electronic character. Thietane dioxides, in particular, have shown potential in agricultural and pharmaceutical applications.[5] The parent thietane ring can serve as a valuable tool for chemists looking to modulate lipophilicity, cell permeability, and protein-ligand interactions in novel ways.
The Significance of the Methoxy Group in Medicinal Chemistry
The methoxy group (–OCH₃) is one of the most common substituents found in approved drugs.[1] Its prevalence stems from its ability to confer a multitude of benefits. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Its electronic influence on adjacent aromatic systems can also be critical for tuning target affinity. The strategic placement of a methoxy group is a time-tested strategy in lead optimization.
Core Physicochemical Properties of 3-Methoxythietane
Identifiers and Structural Information
| Property | Value | Source |
| CAS Number | 117471-38-2 | Guidechem[6] |
| Molecular Formula | C₄H₈OS | Guidechem[6] |
| Molecular Weight | 104.17 g/mol | Guidechem[6] |
| IUPAC Name | 3-methoxythietane | N/A (Standard Nomenclature) |
| Canonical SMILES | COC1CSC1 | N/A (Standard Representation) |
| InChI | InChI=1S/C4H8OS/c1-5-4-2-6-3-4/h4H,2-3H2,1H3 | Guidechem[6] |
| InChIKey | UHWXQQXIHPCSNV-UHFFFAOYSA-N | N/A (Standard Representation) |
Tabulated Physical and Computed Properties
| Property | Value | Source |
| XLogP3-AA | 0.6 | Guidechem[6] |
| Topological Polar Surface Area (TPSA) | 34.5 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 0 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[6] |
| Heavy Atom Count | 6 | Guidechem[6] |
| Complexity | 42.8 | Guidechem[6] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Refractive Index | Not available | N/A |
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, a predictive analysis based on established principles of spectroscopy provides a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the thietane ring protons.
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δ ~3.3-3.5 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy (–OCH₃) group. The singlet multiplicity arises from the absence of adjacent protons. Its chemical shift is characteristic of methyl ethers.[7]
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δ ~4.0-4.3 ppm (multiplet, 1H): This signal is predicted for the proton at the C3 position (–CH(OCH₃)–). It is shifted downfield due to the deshielding effects of both the adjacent oxygen and sulfur atoms. It would likely appear as a quintet or a more complex multiplet due to coupling with the four neighboring C2 and C4 protons.
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δ ~3.0-3.4 ppm (multiplet, 4H): These signals correspond to the protons on the C2 and C4 positions of the thietane ring (–CH₂–S–CH₂–). Their chemical shifts are influenced by the adjacent sulfur atom and the overall ring strain. The non-equivalence of these protons could lead to complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum should display three unique signals.
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δ ~75-80 ppm: The carbon at the C3 position, which is bonded to the oxygen of the methoxy group.
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δ ~55-60 ppm: The carbon of the methoxy (–OCH₃) group. This is a characteristic range for methoxy carbons.[7]
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δ ~30-35 ppm: The equivalent carbons at the C2 and C4 positions of the thietane ring.
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Infrared (IR) Spectroscopy
The IR spectrum of 3-methoxythietane would be expected to show characteristic absorption bands:
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2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
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1150-1080 cm⁻¹: A strong C-O stretching band, characteristic of the ether linkage.
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~700 cm⁻¹: A weaker C-S stretching band.
Mass Spectrometry (MS)
In a mass spectrum, 3-methoxythietane would exhibit:
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Molecular Ion (M⁺): A peak at m/z = 104.03, corresponding to the exact mass of the C₄H₈OS molecule.
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Key Fragmentation Patterns: Likely fragments would include the loss of a methyl radical (•CH₃) to give a peak at m/z = 89, or the loss of the methoxy group (•OCH₃) to yield a peak at m/z = 73.
Synthesis and Reactivity
Proposed Synthetic Strategy
A robust and logical synthesis for 3-methoxythietane would leverage commercially available precursors. Thietane-3-one is an ideal starting material for accessing 3-substituted thietanes.[5][8] The proposed two-step synthesis involves a reduction followed by an etherification.
Experimental Protocol: Proposed Synthesis
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Step 1: Reduction of Thietane-3-one to Thietan-3-ol
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To a solution of thietane-3-one (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully with water, and remove the solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield thietan-3-ol, which can often be used in the next step without further purification.
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-
Step 2: Williamson Ether Synthesis to form 3-Methoxythietane
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Dissolve thietan-3-ol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-methoxythietane.
-
Causality Behind Experimental Choices: The use of NaBH₄ is a mild and selective reagent for reducing ketones without affecting the thietane ring. The Williamson ether synthesis is a classic and highly reliable method for forming ethers from alcohols; using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol for an efficient reaction.
Caption: Decision workflow for using 3-methoxythietane in lead optimization.
Safety, Handling, and Storage
Hazard Assessment
Specific toxicological data for 3-methoxythietane is not currently available. [6]Therefore, it must be handled with the standard precautions applied to all new or uncharacterized chemical entities. Related sulfur-containing compounds can be irritants and may have unpleasant odors. For instance, thietane-3-thiol is classified as a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. [9]Prudent laboratory practice dictates treating 3-methoxythietane with similar caution.
Recommended Handling Procedures
Protocol: Safe Laboratory Handling
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Engineering Controls: All manipulations of 3-methoxythietane, including weighing, transfers, and reactions, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA standards. [10] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use. [11] * Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.
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Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated material in a sealed container for proper chemical waste disposal. [12]4. Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling. [10]
Storage and Stability
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]Keep away from sources of ignition, heat, and direct sunlight.
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Incompatible Materials: Store separately from strong oxidizing agents, as the sulfur atom can be oxidized. [10]
Conclusion
3-Methoxythietane (CAS 117471-38-2) represents a promising yet underutilized building block for chemical innovation. Its structure uniquely combines the three-dimensional geometry of a strained thia-heterocycle with the pharmacologically significant methoxy group. While a full experimental characterization is still needed, predictive analysis and comparison to related structures provide a strong foundation for its use. For medicinal chemists, it offers a novel tool for bioisosteric replacement and conformational constraint, with the potential to overcome common challenges in drug design such as poor solubility and metabolic instability. As synthetic methodologies for thietanes become more accessible, 3-methoxythietane and its derivatives are poised to become valuable additions to the molecular architect's toolkit.
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